![molecular formula C9H11N5O2S B3025275 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 704875-75-2](/img/structure/B3025275.png)
2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
Overview
Description
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11N5O2S . It has an average mass of 253.281 Da and a monoisotopic mass of 253.063339 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . Tetrazoles are used in various applications such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide consists of a benzenesulfonamide core with two methyl groups at the 2 and 4 positions and a tetrazolyl group at the 3 position .Chemical Reactions Analysis
The chemical reactions involving tetrazole derivatives are diverse due to the nitrogen-rich conjugated structure . These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .Physical And Chemical Properties Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They are known for their high heat of formation, good thermal stability, and reduced sensitivity .Scientific Research Applications
Energetic Materials and Propellants
Tetrazole-DMBS is a nitrogen-rich compound with high energy content. Researchers have explored its potential as an ingredient in energetic materials, such as propellants and explosives. The incorporation of explosophoric groups into the tetrazole skeleton enhances its energetic performance and sensitivity .
NF-κB Inhibition for Anticancer Drug Research
N-(Tetrahydroquinolin-1-yl) amide derivatives, including Tetrazole-DMBS, have been investigated as NF-κB inhibitors. These compounds hold promise in anticancer drug development .
Retinoid Nuclear Modulators
Tetrazole-DMBS derivatives exhibit properties relevant to retinoid nuclear modulators. These agents play a crucial role in treating metabolic and immunological diseases .
Neuroinflammation and Brain Disorders
Lipopolysaccharide (LPS)-induced inflammatory mediators, including Tetrazole-DMBS, may impact brain disorders where neuroinflammation involving microglial activation plays a significant role in pathogenesis .
Nucleating Agent for Conductive Films
Tetrazole-DMBS decomposition products act as nucleating agents, enhancing the conductivity of doped films. This property has implications in materials science and electronics .
Synthesis of Substituted Imidazoles
Imidazoles are essential components in various applications. Tetrazole-DMBS derivatives can be used in the regiocontrolled synthesis of substituted imidazoles, which find use in everyday products .
Mechanism of Action
Target of Action
Compounds with a similar tetrazole moiety have been known to target fungal cyp51 . CYP51, also known as 14α-demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .
Mode of Action
Compounds with a similar tetrazole moiety, such as oteseconazole, bind and inhibit cyp51 . This inhibition disrupts the formation of ergosterol, affecting the integrity of cell membranes .
Biochemical Pathways
The inhibition of cyp51 by similar compounds disrupts the ergosterol biosynthesis pathway . This disruption can lead to downstream effects such as compromised cell membrane integrity and potential cell lysis .
Pharmacokinetics
Compounds with a similar tetrazole moiety are known to have a more appreciative pharmacokinetic profile .
Result of Action
The inhibition of cyp51 by similar compounds can lead to compromised cell membrane integrity and potential cell lysis .
Action Environment
It is known that the in situ hydrolysis reactions can significantly affect the assembly processes of similar compounds .
Future Directions
Tetrazole derivatives have been the focus of considerable research due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJQVRYHPUISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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